(S)-Hexaconazole

Description

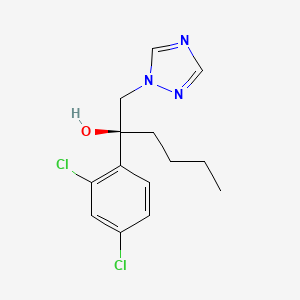

Structure

3D Structure

Properties

CAS No. |

221627-82-3 |

|---|---|

Molecular Formula |

C14H17Cl2N3O |

Molecular Weight |

314.2 g/mol |

IUPAC Name |

(2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol |

InChI |

InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m1/s1 |

InChI Key |

STMIIPIFODONDC-CQSZACIVSA-N |

Isomeric SMILES |

CCCC[C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |

Canonical SMILES |

CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Hexaconazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Hexaconazole is the levorotatory stereoisomer of the triazole fungicide hexaconazole. As with other fungicides in its class, its primary mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for professionals in research and drug development.

Chemical Structure and Properties

This compound, a chiral compound, possesses a single stereocenter. Its chemical identity and key physicochemical properties are summarized below. While specific data for the (S)-enantiomer is limited, properties for the racemic mixture of hexaconazole are well-documented and provide a reliable reference.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol[1] |

| CAS Number | 221627-82-3[1][2] |

| Molecular Formula | C₁₄H₁₇Cl₂N₃O[1][2] |

| Canonical SMILES | CCCCC(O)(Cn1cncn1)c1ccc(Cl)cc1Cl |

| InChI Key | STMIIPIFODONDC-CQSZACIVSA-N[1][2] |

Table 2: Physicochemical Properties of Hexaconazole (Racemic)

| Property | Value | Source |

| Molecular Weight | 314.21 g/mol | [1][2] |

| Physical State | White crystalline solid | [2] |

| Melting Point | 111 °C | [3][4][5] |

| Water Solubility (20 °C) | 17 mg/L | [4][6] |

| Vapor Pressure (20 °C) | 0.018 mPa | [7] |

| Octanol-Water Partition Coefficient (log P) | 3.9 | [7] |

Experimental Protocols

Synthesis of Chiral Hexaconazole

A method for the preparation of chiral hexaconazole involves a multi-step synthesis:

-

Synthesis of 1-(2,4-dichlorophenyl)-1-pentene: 1-(2,4-dichlorophenyl)-1-pentanone undergoes a Wittig reaction with methylenetriphenylphosphorane. The 1-(2,4-dichlorophenyl)-1-pentanone is dissolved in a suitable organic solvent (e.g., toluene or dioxane) and cooled. The ylide solution is then added dropwise, and the reaction mixture is stirred for several hours at room temperature.

-

Asymmetric Epoxidation: The resulting 1-(2,4-dichlorophenyl)-1-pentene is subjected to an asymmetric epoxidation reaction. This is carried out in the presence of an epoxidation reagent (e.g., m-chloroperoxybenzoic acid) and a transition metal catalyst, such as a salen-Mn complex or titanium tetraisopropoxide, in a solvent like toluene or DMF at a controlled temperature (e.g., 0-10 °C).

-

Ring Opening: The final step is the ring-opening of the epoxide intermediate with 1,2,4-triazole. This reaction is typically performed in a solvent such as DMF in the presence of a base (e.g., sodium hydroxide) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at an elevated temperature (e.g., 60 °C) to yield (-)-hexaconazole. The product can then be purified by recrystallization from a suitable solvent like toluene.

Enantiomer Separation by High-Performance Liquid Chromatography (HPLC)

The enantiomers of hexaconazole can be separated and analyzed using chiral HPLC. A typical method utilizes a chiral column, such as a Lux® Cellulose-2 column.

-

Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 70:30 v/v) is commonly used.

-

Flow Rate: A flow rate of approximately 0.3 mL/min is maintained.

-

Column Temperature: The column is kept at a constant temperature, for instance, 30 °C.

-

Detection: Detection is typically performed using a UV detector at a wavelength of 210 nm.

Under these conditions, the enantiomers are baseline separated, allowing for their individual quantification.

Determination of Physicochemical Properties

The following are summaries of the OECD guidelines for determining key physicochemical properties.

Melting Point (OECD Guideline 102)

The melting point is determined by methods such as the capillary tube method, hot-stage microscopy, or differential scanning calorimetry (DSC). For the capillary method, a small, powdered sample is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

Vapor Pressure (OECD Guideline 104)

Several methods can be employed, including the dynamic method, static method, or the gas saturation method. The gas saturation method involves passing a stream of inert gas over the substance at a known temperature and flow rate to saturate the gas with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Water Solubility (OECD Guideline 105)

The flask method is suitable for substances with solubilities greater than 10 mg/L. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved material.

Octanol-Water Partition Coefficient (OECD Guideline 107)

The shake-flask method is commonly used. Equal volumes of n-octanol and water are pre-saturated with each other. A known amount of the test substance is dissolved in one of the phases, and the two phases are then shaken together until equilibrium is reached. The concentration of the substance in each phase is then determined to calculate the partition coefficient (P).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Hexaconazole, like other triazole fungicides, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, which disrupts the structure and function of the fungal cell membrane, ultimately leading to cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Physicochemical Property Determination

The determination of the key physicochemical properties of this compound follows a structured experimental workflow, adhering to established international guidelines to ensure data quality and comparability.

Caption: Workflow for determining the physicochemical properties of this compound.

References

- 1. laboratuar.com [laboratuar.com]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. CN101805300B - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]

- 6. acri.gov.tw [acri.gov.tw]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]

Enantioselective Synthesis of (S)-Hexaconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole, a broad-spectrum triazole fungicide, is a chiral compound existing as a racemic mixture of (R)- and (S)-enantiomers. The fungicidal activity of hexaconazole is primarily attributed to the (S)-enantiomer.[1] Consequently, the enantioselective synthesis of (S)-Hexaconazole is of significant interest to enhance efficacy and reduce the environmental impact of this agrochemical. This technical guide provides an in-depth overview of a prominent synthetic route for obtaining this compound, focusing on a three-step process involving a Wittig reaction, asymmetric epoxidation, and a subsequent ring-opening reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of this synthesis.

Introduction

Hexaconazole is a systemic fungicide that effectively controls a wide range of fungal pathogens, particularly Ascomycetes and Basidiomycetes, in various crops.[2] Its mode of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. As with many chiral pesticides, the enantiomers of hexaconazole exhibit different biological activities. The (S)-(+)-enantiomer has been shown to possess significantly higher fungicidal activity compared to the (R)-(-)-enantiomer.[1] Therefore, the development of synthetic methods to selectively produce the (S)-enantiomer is a key objective in agrochemical research, aiming to provide a more potent and environmentally benign product.

This guide details a robust and widely cited method for the enantioselective synthesis of this compound. The synthesis commences with the formation of an alkene intermediate via a Wittig reaction, followed by a stereoselective epoxidation, and concludes with the nucleophilic opening of the epoxide ring by 1,2,4-triazole.

Overall Synthetic Scheme

The enantioselective synthesis of this compound can be conceptually divided into three main stages, starting from 1-(2,4-dichlorophenyl)-1-pentanone.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2,4-dichlorophenyl)-1-pentene (Wittig Reaction)

The initial step involves the conversion of the ketone, 1-(2,4-dichlorophenyl)-1-pentanone, to the corresponding alkene, 1-(2,4-dichlorophenyl)-1-pentene, via a Wittig reaction. This reaction utilizes a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.[3][4][5]

Reaction:

Detailed Protocol:

-

Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension while maintaining the temperature below 5 °C.

-

Allow the resulting orange-red solution of the ylide to stir at room temperature for 1 hour.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-(2,4-dichlorophenyl)-1-pentanone in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[6]

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2,4-dichlorophenyl)-1-pentene as a clear oil.

Step 2: Asymmetric Epoxidation of 1-(2,4-dichlorophenyl)-1-pentene

This crucial step introduces the chirality into the molecule through an asymmetric epoxidation of the alkene intermediate. The Sharpless asymmetric epoxidation is a well-established and effective method for this transformation, utilizing a titanium isopropoxide catalyst and a chiral diethyl tartrate ligand.[7][8] To obtain the (S)-enantiomer of hexaconazole, L-(+)-diethyl tartrate is typically employed.

Reaction:

Detailed Protocol:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-(2,4-dichlorophenyl)-1-pentene in anhydrous dichloromethane (DCM).

-

Add L-(+)-diethyl tartrate to the solution.

-

Cool the mixture to -20 °C in a dry ice/acetone bath.

-

Add titanium(IV) isopropoxide, and stir the mixture for 30 minutes at -20 °C.

-

Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, ensuring the temperature remains below -20 °C.

-

Stir the reaction mixture at -20 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through a pad of Celite, washing with DCM.

-

Concentrate the filtrate under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Step 3: Ring-opening of the Epoxide with 1,2,4-Triazole

The final step involves the nucleophilic attack of 1,2,4-triazole on the chiral epoxide, leading to the formation of this compound. This reaction is typically carried out in the presence of a base.[9]

Reaction:

Detailed Protocol:

-

In a round-bottom flask, combine the chiral epoxide, 1,2,4-triazole, and a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to 60-120 °C and stir for several hours until the reaction is complete (monitored by TLC).[6]

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white solid.

Quantitative Data

The following table summarizes typical quantitative data for the enantioselective synthesis of this compound, based on reported literature values.[10]

| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |

| 1. Wittig Reaction | 1-(2,4-dichlorophenyl)-1-pentanone, Methyltriphenylphosphonium bromide | n-BuLi | Toluene | -20 to RT | 4-12 | >90 | N/A |

| 2. Asymmetric Epoxidation | 1-(2,4-dichlorophenyl)-1-pentene, mCPBA | Titanium tetraisopropoxide | DMF | 10 | 4-12 | High | >80 |

| 3. Ring-opening | Chiral Epoxide, 1,2,4-triazole | K2CO3, Phase-transfer catalyst | N-Methylpyrrolidone | 120 | <1 | 85 | 86 |

Note: The data in the table is compiled from a specific example in the cited patent and may vary depending on the exact reaction conditions and scale.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis, including the work-up and purification stages.

Figure 2: Detailed experimental workflow for the synthesis.

Catalytic Cycle of Sharpless Asymmetric Epoxidation

The Sharpless epoxidation proceeds through a catalytic cycle involving a titanium-tartrate complex. The diagram below provides a simplified representation of this process.

Figure 3: Simplified catalytic cycle of Sharpless epoxidation.

Characterization Data

Accurate characterization of the intermediates and the final product is essential for confirming the success of the synthesis. Below are the expected NMR spectral data for this compound.

This compound (C14H17Cl2N3O) [11]

-

¹H NMR (CDCl₃, ppm): δ 8.05 (s, 1H, triazole-H), 7.85 (s, 1H, triazole-H), 7.40 (d, 1H, Ar-H), 7.20 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 4.80 (s, 1H, OH), 4.50 (d, 1H, CH₂), 4.20 (d, 1H, CH₂), 2.00-1.80 (m, 2H, CH₂), 1.40-1.10 (m, 4H, 2xCH₂), 0.85 (t, 3H, CH₃).

-

¹³C NMR (CDCl₃, ppm): δ 152.0, 145.0, 135.0, 133.0, 130.5, 129.0, 127.5, 75.0, 58.0, 40.0, 28.0, 22.5, 14.0.

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.

Conclusion

The enantioselective synthesis of this compound presented in this guide provides a reliable and efficient pathway to this important agrochemical. The three-step sequence, involving a Wittig reaction, a Sharpless asymmetric epoxidation, and a final ring-opening, allows for the production of the more active enantiomer in high yield and good enantiomeric excess. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, agrochemical development, and drug discovery. The continued optimization of catalysts and reaction conditions for each step remains an active area of research, with the potential to further improve the efficiency and sustainability of this compound production.

References

- 1. researchgate.net [researchgate.net]

- 2. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. www1.udel.edu [www1.udel.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. CN101805300A - Method for preparing chiral hexaconazole - Google Patents [patents.google.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Method for preparing chiral hexaconazole - Eureka | Patsnap [eureka.patsnap.com]

- 11. Hexaconazole, (-)- | C14H17Cl2N3O | CID 37888329 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Stereochemistry of a Potent Fungicide: A Technical Guide to the Biological Activity of Hexaconazole Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Hexaconazole, a broad-spectrum triazole fungicide, plays a critical role in controlling a wide range of fungal diseases in agriculture. As a chiral compound, it exists as a pair of enantiomers, (R)-(-)-hexaconazole and (S)-(+)-hexaconazole. Emerging research has unequivocally demonstrated that these enantiomers exhibit significant differences in their biological activity, including fungicidal efficacy, environmental fate, and toxicity to non-target organisms. This technical guide provides an in-depth exploration of the enantioselective biological activities of hexaconazole, offering valuable insights for the development of more effective and environmentally benign agrochemicals.

Enantioselective Fungicidal Activity

The two enantiomers of hexaconazole display marked differences in their ability to inhibit fungal growth. The (R)-(-)-enantiomer is consistently reported to be the more active of the two against a variety of fungal pathogens.

Table 1: Enantioselective Fungicidal Activity of Hexaconazole Enantiomers Against Various Fungi

| Fungal Species | EC50 (mg/L) - (R)-(-)-Hexaconazole | EC50 (mg/L) - (S)-(+)-Hexaconazole | Enantiomeric Ratio (EC50 of (+)-isomer / EC50 of (-)-isomer) | Reference |

| Alternaria solani | - | - | 11-13 fold higher activity for (-)-isomer | [1] |

| Alternaria mali Roberts | - | - | 11-13 fold higher activity for (-)-isomer | [1] |

| Monilinia fructicola | - | - | 11-13 fold higher activity for (-)-isomer | [1] |

| Colletotrichum gloeosporioides Penz | - | - | 1.26 fold higher activity for (-)-isomer | [1] |

Note: Specific EC50 values were not provided in the source, but the fold difference in activity was highlighted.

The greater fungicidal activity of the (R)-(-)-enantiomer is attributed to its higher binding affinity to the target enzyme, lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Hexaconazole, like other triazole fungicides, exerts its antifungal effect by disrupting the fungal cell membrane. This is achieved by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells. The primary target of hexaconazole is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[1][4] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth.[1][4] The differential activity of the enantiomers stems from their stereospecific interactions with the active site of this enzyme.

Enantioselective Environmental Fate and Degradation

The enantiomers of hexaconazole also exhibit different behaviors in the environment, with enantioselective degradation observed in both soil and plants. This has significant implications for environmental risk assessment, as the more persistent and/or more toxic enantiomer may accumulate.

Table 2: Enantioselective Degradation of Hexaconazole Enantiomers

| Matrix | Half-life (days) - (R)-(-)-Hexaconazole | Half-life (days) - (S)-(+)-Hexaconazole | Observation | Reference |

| Tomato | 2.96 | 3.38 | (-)-enantiomer degrades faster | [1] |

| Green Pepper | ~4.36 | ~4.36 | No enantioselectivity | [1] |

| Cucumber | - | - | (+)-enantiomer degrades faster | [5] |

| Field Soil | - | - | (-)-enantiomer degrades faster | [5] |

| Artificial Soil | - | - | R-enantiomer degrades preferentially | [6] |

Differential Toxicity to Non-Target Organisms

The enantioselectivity of hexaconazole extends to its toxicity towards non-target organisms, highlighting the importance of evaluating the toxicity of individual enantiomers for a comprehensive ecological risk assessment.

Table 3: Enantioselective Toxicity of Hexaconazole Enantiomers to Non-Target Organisms

| Organism | Endpoint | Value - rac-Hexaconazole | Value - (R)-(-)-Hexaconazole | Value - (S)-(+)-Hexaconazole | Observation | Reference |

| Daphnia magna | 48h EC50 | - | - | - | (-)-Hexaconazole is 1.3-fold more toxic | [1] |

| Scenedesmus obliquus | 96h EC50 (mg/L) | 0.178 | 0.065 | 0.355 | (-)-Hexaconazole is more toxic | [7] |

| Eisenia fetida (Earthworm) | 48h LC50 (µg/cm²) | - | 22.35 | 8.62 | S-(+)-Hexaconazole is more toxic | [6] |

The differential toxicity can be attributed to various factors, including differences in uptake, metabolism, and interaction with target sites within the organisms. For instance, in the freshwater alga Scenedesmus obliquus, the (-)-enantiomer caused a greater reduction in chlorophyll content and a higher induction of oxidative stress, as indicated by increased malondialdehyde (MDA) levels and altered antioxidant enzyme activities.[7]

Experimental Protocols

Chiral Separation of Hexaconazole Enantiomers by HPLC

A common method for the separation of hexaconazole enantiomers is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

-

Instrumentation: Agilent 1260 series HPLC system or equivalent.[8]

-

Chiral Column: Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm particle size) or Chiralcel OD-RH column.[8][9]

-

Mobile Phase: A mixture of acetonitrile and ultrapure water (e.g., 70:30, v/v) or acetonitrile and 2 mM ammonium acetate in water (e.g., 60:40, v/v).[8][9]

-

Column Temperature: 30 °C.[8]

-

Detection: UV detector at 210 nm.[8]

-

Injection Volume: 20 µL.[8]

-

Elution Order: On the Lux® Cellulose-2 column, (+)-hexaconazole typically elutes before (-)-hexaconazole.[8]

Fungicidal Activity Assay (Mycelial Growth Inhibition)

The fungicidal activity of the individual enantiomers is typically assessed by measuring the inhibition of mycelial growth on a solid medium.

-

Fungal Cultures: Target fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA).

-

Preparation of Test Solutions: Stock solutions of the individual enantiomers and the racemate are prepared in a suitable solvent (e.g., acetone) and serially diluted.

-

Assay Procedure:

-

Aliquots of the test solutions are added to molten PDA to achieve a range of final concentrations.

-

The amended PDA is poured into Petri dishes.

-

A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed in the center of each plate.

-

Plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

-

The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (without fungicide) reaches a certain size.

-

-

Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value (the concentration that causes 50% inhibition of growth) is determined by probit analysis.

Enantioselective Residue Analysis in Soil and Plants by LC-MS/MS

A sensitive and selective method for quantifying the enantiomers of hexaconazole in environmental matrices involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation (QuEChERS method):

-

A homogenized sample (e.g., 10 g of soil or plant material) is extracted with acetonitrile.

-

Salts (e.g., MgSO4, NaCl) are added to induce phase separation.

-

The acetonitrile layer is cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18.

-

The final extract is filtered before LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: Similar to the HPLC system for chiral separation.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for each enantiomer are monitored for quantification and confirmation.

-

Acute Toxicity Testing with Daphnia magna

The acute toxicity to the aquatic invertebrate Daphnia magna is determined according to standard protocols (e.g., OECD Guideline 202).

-

Test Organisms: Neonates (<24 hours old) of Daphnia magna.

-

Test Conditions:

-

A series of test concentrations of the individual enantiomers and the racemate are prepared in a suitable culture medium.

-

Daphnids are exposed to the test solutions for 48 hours.

-

The test is conducted under controlled conditions of temperature (e.g., 20 ± 1°C) and photoperiod (e.g., 16h light: 8h dark).

-

-

Endpoint: Immobilization (the inability to swim) is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 value (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Conclusion

The biological activity of hexaconazole is highly dependent on its stereochemistry. The (R)-(-)-enantiomer is generally the more potent fungicide, while the enantiomers exhibit differential degradation rates in the environment and varying toxicity to non-target organisms. This detailed understanding of the enantioselective behavior of hexaconazole is crucial for the development of more effective and environmentally sustainable crop protection strategies. The use of enantiomerically enriched or pure formulations of the more active enantiomer could potentially reduce the overall amount of pesticide applied in the environment, minimizing risks to non-target organisms and the ecosystem. Further research into the specific interactions of each enantiomer with target and non-target receptors will continue to refine our understanding and guide the development of next-generation fungicides.

References

- 1. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]

- 3. urmc.rochester.edu [urmc.rochester.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective toxic effects of hexaconazole enantiomers against Scenedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scilit.com [scilit.com]

Toxicological Profile of (S)-Hexaconazole in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Hexaconazole, the biologically active enantiomer of the triazole fungicide hexaconazole, is subject to rigorous toxicological evaluation to ascertain its safety profile in mammals. This technical guide provides a comprehensive overview of the toxicological effects of this compound, with a focus on its impact on mammalian systems. The document summarizes key findings from acute, sub-chronic, and chronic toxicity studies, as well as investigations into its carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide illustrates the key signaling pathways implicated in this compound's mechanism of action through detailed diagrams.

Introduction

Hexaconazole is a broad-spectrum systemic fungicide widely used in agriculture.[1] It exists as a racemic mixture of two enantiomers, this compound and (R)-Hexaconazole. The fungicidal activity is primarily attributed to the (S)-enantiomer, which acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] This inhibition is achieved through the targeting of the cytochrome P450 enzyme lanosterol 14α-demethylase. Given that cytochrome P450 enzymes are also integral to various physiological processes in mammals, including steroid hormone synthesis and xenobiotic metabolism, understanding the toxicological profile of this compound is of paramount importance for human health risk assessment.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetic studies are crucial for understanding the disposition of a chemical within an organism. Studies in mice have provided insights into the ADME properties of hexaconazole enantiomers.

Experimental Protocol: Toxicokinetic Study in Mice

A representative experimental protocol for a toxicokinetic study of hexaconazole enantiomers in mice is as follows:

-

Test Animals: Male Kunming (KM) mice.[2]

-

Administration: A single oral gavage of racemic hexaconazole.[2]

-

Sample Collection: Blood, urine, feces, and various tissues (heart, liver, spleen, lung, kidney, and brain) are collected at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24, 48, and 96 hours).[2]

-

Analysis: The concentrations of (S)- and (R)-hexaconazole in the collected samples are determined using a validated analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2]

-

Pharmacokinetic Parameters: Key parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), half-life (t1/2), and area under the plasma concentration-time curve (AUC) are calculated.

Summary of Findings:

Following oral administration in mice, hexaconazole is rapidly absorbed, with peak plasma concentrations reached within a few hours.[2] The liver is the primary site of accumulation, followed by the kidneys and other tissues.[2] The elimination half-life from plasma is relatively short. Excretion occurs through both urine and feces.[3] In vitro studies using rat and human liver microsomes have identified several oxidized metabolites, suggesting that oxidative metabolism is a major clearance pathway.[3]

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects following a single, high-dose exposure to a substance. This compound exhibits low acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of Hexaconazole in Mammals

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat (female) | Oral | LD50 | >2000 | [4] |

| Rat | Dermal | LD50 | >2000 | [1] |

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute toxic class method (OECD 423) is a stepwise procedure used to estimate the acute oral toxicity of a chemical.

-

Test Animals: Typically Wistar rats (females are often used as they can be slightly more sensitive).[4]

-

Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycle.

-

Fasting: Animals are fasted overnight prior to dosing.[5]

-

Dosing: The test substance is administered by oral gavage at a starting dose level (e.g., 2000 mg/kg).[4]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4] Body weight is recorded periodically.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[4]

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies evaluate the effects of longer-term exposure to a substance. The primary target organ for hexaconazole toxicity across multiple species is the liver.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from Repeated Dose Studies

| Species | Study Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | 2 years | Dietary | 0.47 (males) | - | - | [6] |

| Dog | 90 days | Capsule | 5 | 25 | Increased alkaline phosphatase and SGPT, fatty infiltration of the liver | [1] |

| Dog | 1 year | Gavage | 2 | 10 | Fatty infiltration of the liver, increased liver weights | [1] |

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (based on OECD 408)

-

Test Animals: Sprague-Dawley rats.

-

Groups: Typically three dose groups and a control group, with an equal number of male and female animals in each group.

-

Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food consumption measurements.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are assessed at the end of the study.

-

Pathology: A full necropsy is performed, and organs are weighed. Histopathological examination of a comprehensive set of tissues is conducted.

Summary of Findings:

In sub-chronic and chronic studies in rats and dogs, the primary effects of hexaconazole are observed in the liver, including increased liver weight, hepatocellular hypertrophy, and fatty infiltration.[1] Effects on clinical chemistry parameters, such as increased liver enzymes (alkaline phosphatase, SGPT), are also noted.[1]

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the tumor-inducing potential of a substance. Hexaconazole has been classified as a Group C (likely) human carcinogen by the US EPA based on findings in male rats.[1]

Table 3: Carcinogenicity of Hexaconazole

| Species | Study Duration | Key Finding | Reference |

| Rat | 2 years | Increased incidence of benign Leydig cell tumors in males | [1][7] |

| Mouse | 2 years | No evidence of carcinogenicity | [7] |

Experimental Protocol: Carcinogenicity Study (based on OECD 451)

-

Test Animals: Typically Fischer 344 rats or C57BL/6 mice.

-

Groups: At least three dose groups and a concurrent control group, with a sufficient number of animals per sex to allow for meaningful statistical analysis of tumor incidence.

-

Administration: The test substance is administered in the diet for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Observations: Daily clinical observations and regular measurements of body weight and food consumption.

-

Pathology: A complete gross necropsy is performed on all animals. Histopathological examination of all tissues from all animals in the control and high-dose groups is conducted. Tissues from intermediate-dose groups are examined as necessary to establish a dose-response relationship for any observed lesions.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. The genotoxicity profile of hexaconazole is equivocal, with some studies reporting negative results while others indicate a potential for clastogenicity.

Table 4: Genotoxicity of Hexaconazole

| Assay | Test System | Result | Reference |

| Ames Test | Salmonella typhimurium | Negative | [1] |

| In vivo Chromosome Aberration | Mouse bone marrow | Positive | [8][9] |

| In vitro Chromosome Aberration | Human lymphocytes | Positive | [8] |

Experimental Protocol: In Vivo Mammalian Bone Marrow Chromosomal Aberration Test (based on OECD 475)

-

Test Animals: Mice or rats.[10]

-

Administration: The test substance is administered, typically via oral gavage or intraperitoneal injection.[10]

-

Treatment Schedule: Animals are treated once or twice.

-

Metaphase Arrest: A metaphase-arresting agent (e.g., colchicine) is administered prior to sacrifice.[10]

-

Sample Collection: Bone marrow is collected from the femur.

-

Analysis: Chromosome preparations are made, and metaphase cells are analyzed for structural chromosomal aberrations.[10]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive function and normal development. Hexaconazole has been shown to induce adverse effects on reproduction and development in animal studies.

Table 5: Reproductive and Developmental Toxicity of Hexaconazole

| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Rat | Two-Generation Reproduction | Parental: 1, Offspring: 5 | Parental: 5, Offspring: 50 | Parental: Liver pathology (fatty infiltration). Offspring: Decreased body weight gain, decreased litter size, decreased pup survival. | [1] |

| Rat | Developmental | Maternal: 25, Developmental: 2.5 | Maternal: 250, Developmental: 25 | Maternal: Decreased body weight gain and food consumption. Developmental: Increased delayed ossification, presence of extra ribs. | [1] |

| Rabbit | Developmental | Maternal: 50, Developmental: 25 | Maternal: 100, Developmental: 50 | Maternal: Decreased body weight gain. Developmental: Decreased fetal body weight. | [1] |

Experimental Protocol: Two-Generation Reproduction Toxicity Study (based on OECD 416)

-

Test Animals: Wistar rats.[11]

-

Generations: Two generations (P and F1) are evaluated.

-

Dosing: The test substance is administered continuously to the P generation before mating, during mating, gestation, and lactation. The F1 generation is dosed from weaning through mating and production of the F2 generation.[11]

-

Endpoints: Reproductive performance (mating, fertility, gestation length), litter size, pup viability, growth, and development are assessed. A comprehensive histopathological examination of the reproductive organs is conducted.[11]

Experimental Protocol: Prenatal Developmental Toxicity Study (based on OECD 414)

-

Dosing Period: The test substance is administered during the period of major organogenesis.[12]

-

Evaluations: Dams are observed for signs of toxicity. Fetuses are examined for external, visceral, and skeletal malformations and variations.[12]

Neurotoxicity

While not systematically studied, some evidence suggests a potential for neurotoxicity with hexaconazole exposure. Clinical signs of toxicity at high doses in acute studies, such as decreased activity and reduced righting reflex, may indicate central nervous system effects.[7] A network toxicology study has also associated hexaconazole with potential neurotoxicity.

Mechanism of Action and Signaling Pathways

The primary mechanism of fungicidal action of this compound is the inhibition of cytochrome P450-dependent lanosterol 14α-demethylase, which disrupts ergosterol biosynthesis in fungi. In mammals, hexaconazole can also inhibit cytochrome P450 enzymes, leading to a disruption of steroid hormone biosynthesis. This is considered a key mechanism underlying its endocrine-disrupting properties and some of the observed reproductive and developmental effects.

Recent studies suggest that other signaling pathways may also be involved in the toxicity of hexaconazole. A study in zebrafish demonstrated alterations in the Akt and MAPK signaling pathways following hexaconazole exposure, which were linked to developmental toxicity.[14] While this is an aquatic model, these pathways are highly conserved across vertebrates and may be relevant to mammalian toxicity. A network toxicology approach has also implicated the PI3K-Akt signaling pathway in hexaconazole-induced neurotoxicity and hepatotoxicity in mammals.

Diagrams of Signaling Pathways

Caption: Disruption of the steroid hormone biosynthesis pathway by this compound through the inhibition of key cytochrome P450 enzymes.

Caption: Hypothesized involvement of the PI3K-Akt and MAPK signaling pathways in the toxic effects of this compound, leading to outcomes such as altered cell survival, apoptosis, and inflammation.

Conclusion

The toxicological profile of this compound in mammals is characterized by low acute toxicity but reveals the liver as the primary target organ following repeated exposure. Carcinogenic potential has been identified in male rats with the induction of benign Leydig cell tumors. The genotoxicity profile remains to be fully elucidated, with some evidence of clastogenic activity. This compound has demonstrated reproductive and developmental toxicity in animal models, likely linked to its disruption of steroid hormone biosynthesis through the inhibition of cytochrome P450 enzymes. Emerging evidence also suggests the potential involvement of other signaling pathways, such as PI3K-Akt and MAPK, in its toxicological mechanism of action. This comprehensive guide provides a foundation for researchers and professionals in assessing the risks associated with this compound exposure and for guiding future research in this area.

References

- 1. epa.gov [epa.gov]

- 2. Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potential chemical biomarkers of hexaconazole using in vitro metabolite profiling in rat and human liver microsomes and in vivo confirmation through urinary excretion study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. geacindia.gov.in [geacindia.gov.in]

- 6. fsc.go.jp [fsc.go.jp]

- 7. 810. Hexaconazole (Pesticide residues in food: 1990 evaluations Toxicology) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. tsijournals.com [tsijournals.com]

- 10. oecd.org [oecd.org]

- 11. researchgate.net [researchgate.net]

- 12. oecd.org [oecd.org]

- 13. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. Hexaconazole induces developmental toxicities via apoptosis, inflammation, and alterations of Akt and MAPK signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Hexaconazole as a Sterol Biosynthesis Inhibitor: A Technical Guide

Executive Summary

Hexaconazole is a broad-spectrum, systemic triazole fungicide widely used in agriculture. It exists as a racemic mixture of two enantiomers, (R)- and (S)-Hexaconazole. The fungicidal activity of hexaconazole is primarily attributed to its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a sterol biosynthesis inhibitor, focusing on its molecular target, its impact on the ergosterol pathway, and the experimental methodologies used to characterize its activity. Quantitative data for related azole compounds are presented to contextualize its potency, and detailed diagrams illustrate the biochemical pathway and experimental workflows.

The Ergosterol Biosynthesis Pathway and its Inhibition

Ergosterol is the primary sterol in fungi, analogous to cholesterol in mammals. It is crucial for maintaining the integrity, fluidity, and permeability of the fungal cell membrane and is essential for fungal growth and reproduction.[1][2] The biosynthesis of ergosterol is a complex, multi-step process involving over 20 enzymes, making it an excellent target for antifungal agents.[3]

The pathway can be broadly divided into three stages: the synthesis of the precursor farnesyl pyrophosphate (FPP), the cyclization of squalene to form the first sterol (lanosterol), and the subsequent modification of lanosterol to produce ergosterol.[2] this compound acts on this final stage.

Molecular Target: Sterol 14α-demethylase (CYP51)

The specific molecular target of this compound and other azole antifungals is the cytochrome P450 enzyme, sterol 14α-demethylase , encoded by the ERG11 or CYP51 gene.[4][5] This enzyme is located in the endoplasmic reticulum and is responsible for a critical step in the pathway: the oxidative removal of the 14α-methyl group from lanosterol (or eburicol in some fungal species).[4][6] This demethylation is a prerequisite for all subsequent reactions that lead to the formation of ergosterol.

Mechanism of Inhibition

This compound functions as a non-competitive inhibitor of CYP51.[4] The mechanism involves the heterocyclic triazole ring of the molecule. A lone pair of electrons on a nitrogen atom (N-4) of the triazole ring coordinates directly with the ferric iron atom at the center of the heme prosthetic group in the active site of the CYP51 enzyme.[4][5] This binding event prevents the natural substrate, lanosterol, from accessing the active site and being metabolized.

The consequences of this inhibition are twofold:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, compromising the structure and function of the fungal cell membrane.[4]

-

Accumulation of Toxic Precursors: The inhibition of CYP51 leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[4] These bulky, methylated sterols are incorporated into the cell membrane, disrupting its normal packing and leading to increased permeability and eventual cell death.

While data specifically comparing the enantiomers of hexaconazole are limited, studies have shown that the (S)-(+)-enantiomer exhibits a greater influence on steroid biosynthesis processes than its (R)-(-)-counterpart, suggesting it is the more active enantiomer against the target enzyme.

Below is a diagram illustrating the late-stage ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Fungal ergosterol biosynthesis pathway showing the inhibition of CYP51 by this compound.

Quantitative Analysis of Inhibition

| Azole Antifungal | Fungal Species | CYP51 Isoform | Substrate | IC₅₀ (µM) | Reference |

| Voriconazole | Aspergillus fumigatus | CYP51A | Eburicol | 0.16 | [2] |

| Itraconazole | Aspergillus fumigatus | CYP51A | Eburicol | 0.22 | [2] |

| Fluconazole | Aspergillus fumigatus | CYP51B | Eburicol | 0.50 | [2] |

| Ketoconazole | Malassezia globosa | CYP51 | Lanosterol | 0.176 | [8] |

| Itraconazole | Malassezia globosa | CYP51 | Lanosterol | 0.188 | [8] |

| Fluconazole | Candida albicans | CYP51 | Lanosterol | ~0.5 | [9] |

| Prothioconazole | Candida albicans | CYP51 | Lanosterol | ~120 | [3] |

| Prothioconazole-desthio | Candida albicans | CYP51 | Lanosterol | 1.9 | [3] |

Note: This table presents data for various azole antifungals to provide context for the typical potency against fungal CYP51 enzymes. Data for this compound was not specifically found in the reviewed literature.

Experimental Protocols

Assessing the inhibitory effect of this compound involves two primary stages: a direct in vitro assay to measure its effect on the purified target enzyme, and a cellular assay to analyze its impact on the sterol profile of a whole fungal organism.

Protocol: In Vitro CYP51 Inhibition Assay

This protocol describes a method to determine the IC₅₀ of an azole inhibitor against a recombinantly expressed and purified fungal CYP51 enzyme.[2][10]

1. Reagents and Buffers:

-

CYP51 Enzyme: Purified, recombinant fungal CYP51 (e.g., from A. fumigatus expressed in E. coli).

-

Reductase Partner: Purified, recombinant cytochrome P450 reductase (CPR) (e.g., AfCPR1).

-

Substrate: Lanosterol or Eburicol (50 µM final concentration), solubilized with 2-hydroxypropyl-β-cyclodextrin.

-

Assay Buffer (pH 7.2): 40 mM MOPS, 50 mM NaCl, 5 mM MgCl₂.

-

Cofactors: Isocitrate dehydrogenase, trisodium isocitrate, and β-NADPH.

-

Inhibitor Stock: this compound dissolved in dimethyl sulfoxide (DMSO).

2. Procedure:

-

Prepare the assay mixture in a microtiter plate. To each well, add the assay buffer, CYP51 enzyme (to a final concentration of 0.5-1.0 µM), CPR (2 µM), and the substrate solution.

-

Add varying concentrations of this compound (from the DMSO stock) to the appropriate wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding β-NADPH (4 mM final concentration).

-

Incubate the reaction at 37°C with shaking for 15-30 minutes.

-

Stop the reaction by adding a quenching solvent (e.g., an equal volume of acetonitrile).

-

Analyze the depletion of the substrate (lanosterol) or the formation of the 14-demethylated product using reverse-phase HPLC.

-

Calculate the reaction velocity for each inhibitor concentration relative to the DMSO control.

-

Plot the relative velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]

Protocol: Fungal Sterol Profile Analysis by GC-MS

This protocol outlines the process for treating fungal cells with this compound and analyzing the resulting changes in the cellular sterol composition.

1. Fungal Culture and Treatment:

-

Grow a liquid culture of the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans) to the mid-logarithmic phase.

-

Treat the cultures with varying concentrations of this compound (and a solvent control) and continue incubation for several hours.

-

Harvest the fungal cells by centrifugation and wash them with sterile water.

2. Saponification and Lipid Extraction:

-

Resuspend the cell pellet in a methanolic sodium hydroxide solution.

-

Heat the mixture (e.g., in a microwave or water bath) to saponify cellular lipids and release the sterols.[1]

-

Neutralize the solution with an acid (e.g., HCl).

-

Perform a liquid-liquid extraction of the non-saponifiable lipids (containing the sterols) using an organic solvent like n-hexane or pentane.[1]

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

3. GC-MS Analysis:

-

Derivatize the dried sterol extract (e.g., silylation) to improve volatility and chromatographic separation.

-

Reconstitute the sample in a suitable solvent (e.g., hexane).

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Separate the sterols on a suitable capillary column (e.g., HP-5MS).

-

Identify the sterols (ergosterol, lanosterol, etc.) based on their retention times and mass fragmentation patterns compared to known standards.

-

Quantify the relative amounts of each sterol to determine the effect of this compound, looking for a decrease in ergosterol and an accumulation of lanosterol.

The following diagram outlines this comprehensive experimental workflow.

Caption: Experimental workflow for evaluating this compound's inhibitory activity.

Conclusion

This compound is a potent inhibitor of fungal ergosterol biosynthesis, acting specifically on the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). Its mechanism of action, involving direct coordination with the enzyme's heme iron, leads to the depletion of essential ergosterol and the accumulation of toxic precursor sterols, ultimately causing fungal cell death. The (S)-enantiomer is understood to be the primary contributor to this fungicidal activity. The protocols detailed herein for in vitro enzyme inhibition and cellular sterol profiling provide a robust framework for the characterization of this compound and the development of new, selective azole-based antifungal agents.

References

- 1. bohrium.com [bohrium.com]

- 2. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 8. Azole Antifungal Sensitivity of Sterol 14α-Demethylase (CYP51) and CYP5218 from Malassezia globosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.bangor.ac.uk [research.bangor.ac.uk]

Physicochemical Properties of (S)-Hexaconazole for Formulation Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of (S)-Hexaconazole relevant to its formulation. Due to the limited availability of data for the individual (S)-enantiomer, this document primarily presents data for the racemic mixture of hexaconazole, explicitly noting where information pertains to the racemate. Understanding these properties is critical for developing stable, effective, and safe fungicidal formulations.

Core Physicochemical Properties

The formulation of a pesticide active ingredient like this compound is fundamentally dependent on its intrinsic physical and chemical characteristics. These properties influence its solubility, stability, and bioavailability, thereby impacting its efficacy.

Data Summary

The following tables summarize the key physicochemical properties of hexaconazole (racemic mixture). It is important to note that while the (R)-enantiomer is reported to exhibit the greatest fungicidal activity, specific physicochemical data for the (S)-enantiomer is not widely available.[1][2] The data presented here is for the racemic mixture unless otherwise specified.

Table 1: General and Physical Properties of Hexaconazole

| Property | Value | Reference(s) |

| Appearance | White crystalline solid | [3][4] |

| Molecular Formula | C₁₄H₁₇Cl₂N₃O | [3] |

| Molecular Weight | 314.21 g/mol | [3] |

| Melting Point | 111 °C | [5] |

| Vapor Pressure | 0.018 mPa (at 20 °C) | [1] |

| Stability | Stable to hydrolysis and photolysis in water. | [4] |

Table 2: Solubility of Hexaconazole at 20 °C

| Solvent | Solubility (g/L) | Reference(s) |

| Water | 0.017 | [4] |

| Methanol | 246 | [4] |

| Acetone | 164 | [4] |

| Toluene | 59 | [4] |

| Hexane | 0.8 | [4] |

Table 3: Partition and Dissociation Constants of Hexaconazole

| Property | Value | Reference(s) |

| Octanol-Water Partition Coefficient (Log P) | 3.9 (at 20 °C) | [1] |

| Acid Dissociation Constant (pKa) | 1.05 - 1.97 (very weak base) | [6] |

Experimental Protocols

The determination of the physicochemical properties of pesticides is governed by internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).[1][7][8][9][10][11][12] These standardized methods ensure data quality and comparability.

Solubility Determination

-

OECD Guideline 105: Water Solubility: The flask method is commonly employed. An excess of the test substance is agitated in purified water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[13][14][15][16]

-

Solubility in Organic Solvents: A similar equilibrium method is used. A known amount of the solvent is saturated with the test substance at a constant temperature. The concentration of the dissolved substance is then quantified, typically by HPLC or Gas Chromatography (GC).[17][18]

Melting Point Determination

-

OECD Guideline 102: Melting Point/Melting Range: This is typically determined using the capillary method. A small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which melting begins and is complete are recorded.

Vapor Pressure Determination

-

OECD Guideline 104: Vapour Pressure: The vapor pressure of a substance can be determined by several methods, including the dynamic method (isoteniscope), the static method, or the effusion method (Knudsen effusion). The choice of method depends on the expected vapor pressure range. For low volatility compounds like triazole fungicides, sensitive methods are required.[19][20]

Partition Coefficient (Octanol-Water) Determination

-

OECD Guideline 107/117: Partition Coefficient (n-octanol/water):

-

Shake Flask Method: This is the traditional method where the substance is dissolved in a mixture of n-octanol and water. After equilibration, the two phases are separated, and the concentration of the substance in each phase is determined. The partition coefficient is the ratio of the concentrations. This method is generally suitable for substances with a Log P between -2 and 4.[21][22][23][24][25]

-

HPLC Method (OECD 117): This is a more rapid method where the retention time of the substance on a reversed-phase HPLC column is correlated with the known Log P values of a series of standard compounds.

-

Mechanism of Action and Relevant Signaling Pathways

Hexaconazole is a broad-spectrum, systemic fungicide with both protective and curative action.[2][5] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[26]

Inhibition of Ergosterol Biosynthesis

Hexaconazole, like other azole fungicides, targets and inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.[26][27][28] This enzyme is crucial for the conversion of lanosterol to ergosterol. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, which compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[27][28][29][30]

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Impact on Cellular Signaling Pathways

Recent studies have indicated that hexaconazole can also affect key signaling pathways in non-target organisms, which may contribute to its toxicological profile. Specifically, alterations in the Akt and MAPK signaling pathways have been observed.[31][32][33][34][35] These pathways are crucial for regulating a wide range of cellular processes, including cell survival, proliferation, and stress responses.

Caption: Potential alteration of Akt and MAPK signaling pathways by this compound.

Formulation Considerations

The physicochemical properties of hexaconazole dictate the types of formulations that are feasible and will be effective.

-

Low Water Solubility: The very low water solubility (0.017 g/L) makes it unsuitable for simple aqueous solutions.[4] This necessitates the use of formulations such as:

-

Emulsifiable Concentrates (EC): Hexaconazole's good solubility in organic solvents like methanol and acetone allows it to be dissolved in a suitable solvent system with emulsifiers, which can then be diluted in water to form a stable emulsion for application.[4]

-

Suspension Concentrates (SC): Fine particles of hexaconazole can be dispersed in an aqueous medium with the aid of suspending and dispersing agents to create a stable suspension.

-

Wettable Powders (WP): The solid crystalline hexaconazole can be milled to a fine powder and mixed with wetting and dispersing agents. This powder can then be suspended in water by the end-user.

-

-

High Log P: A Log P of 3.9 indicates that hexaconazole is lipophilic, meaning it has a high affinity for fatty or oily substances.[1] This property is advantageous for penetration through the waxy cuticle of plant leaves and the lipid membranes of fungal cells. This supports its use in systemic formulations that are absorbed by the plant.

-

Stability: Hexaconazole's stability to hydrolysis and photolysis is a significant advantage for formulation, as it suggests good shelf-life and persistence under field conditions.[4]

Conclusion

This technical guide has summarized the key physicochemical properties of hexaconazole, which are essential for the formulation of its (S)-enantiomer. The low water solubility and high lipophilicity are the most critical factors driving the selection of formulation types, with EC and SC formulations being common. The primary mechanism of action is the well-understood inhibition of ergosterol biosynthesis. Further research to delineate the specific physicochemical properties of the (S)-enantiomer would allow for more refined and potentially more efficacious formulation development.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. This compound [sitem.herts.ac.uk]

- 3. Hexaconazole | C14H17Cl2N3O | CID 66461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Hexaconazole (Ref: PP 523) [sitem.herts.ac.uk]

- 6. Determination of acid dissociation constants of triazole fungicides by pressure assisted capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis - Tox Lab [toxlab.co]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 | OECD [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. Studies and Testings according to CIPAC-Methods [dev.laus.group]

- 12. eurolab.net [eurolab.net]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. pharmajournal.net [pharmajournal.net]

- 17. Solubility enhancement of active pesticidal ingredients using botanical solubilizers - LOUISIANA STATE UNIVERSITY [portal.nifa.usda.gov]

- 18. Gas chromatographic method for the determination of hexaconazole residues in black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. Determination of N-octanol/water partition coefficient (Kow) of pesticide. Critical review and comparison of methods. [agris.fao.org]

- 24. Research Portal [researchdiscovery.drexel.edu]

- 25. ira.agroscope.ch [ira.agroscope.ch]

- 26. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 27. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 28. researchgate.net [researchgate.net]

- 29. scilit.com [scilit.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 34. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 35. cdn-links.lww.com [cdn-links.lww.com]

The Discovery and Development of Hexaconazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexaconazole, a systemic triazole fungicide, represents a significant advancement in the control of a broad spectrum of fungal pathogens, particularly those belonging to the Ascomycetes and Basidiomycetes classes. First introduced in the 1980s, its development provided a potent tool for managing diseases such as powdery mildew, rusts, and leaf spots in a variety of agricultural and horticultural crops. Its mechanism of action relies on the specific inhibition of sterol biosynthesis in fungi, a pathway essential for the integrity of fungal cell membranes. This guide provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, fungicidal efficacy, and toxicological profile of hexaconazole, supplemented with detailed experimental protocols and data presented for scientific evaluation.

Discovery and History

Hexaconazole, chemically identified as (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol, was developed and introduced in the 1980s. It emerged from research programs focused on identifying novel azole compounds with broad-spectrum fungicidal activity. Azole fungicides were established as a critical class of antifungals that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. Hexaconazole distinguished itself through its systemic properties and its efficacy against a wide range of economically important plant diseases.[1]

Chemical Properties and Synthesis

Hexaconazole is a white crystalline solid with a well-defined chemical structure. Its key physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of Hexaconazole

| Property | Value | Reference |

| IUPAC Name | (RS)-2-(2,4-dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol | --INVALID-LINK-- |

| CAS Number | 79983-71-4 | --INVALID-LINK-- |

| Chemical Formula | C₁₄H₁₇Cl₂N₃O | --INVALID-LINK-- |

| Molar Mass | 314.21 g/mol | --INVALID-LINK-- |

| Melting Point | 111 °C | --INVALID-LINK-- |

| Water Solubility | 17 mg/L (at 20 °C) | --INVALID-LINK-- |

| Vapor Pressure | 1.8 x 10⁻⁶ Pa (at 20 °C) | --INVALID-LINK-- |

Mechanism of Action

Hexaconazole is a sterol biosynthesis inhibitor (SBI).[2] Like other triazole fungicides, its primary target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol. By binding to the enzyme, hexaconazole disrupts this conversion, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. The resulting membrane instability and dysfunction ultimately inhibit fungal growth and proliferation.[1]

References

An In-depth Technical Guide to the Stereoisomerism and Chirality of Hexaconazole

Executive Summary: Hexaconazole, a potent triazole fungicide, possesses a chiral center leading to the existence of stereoisomers with distinct biological activities and environmental fates. This guide provides a comprehensive overview of the stereoisomerism and chirality of hexaconazole, detailing the fungicidal efficacy of its enantiomers, analytical methods for their separation, and the implications for agricultural and pharmaceutical development. The (-)-enantiomer of hexaconazole has been consistently reported to exhibit significantly higher fungicidal activity compared to the (+)-enantiomer. Understanding the stereoselective properties of hexaconazole is crucial for the development of more effective and environmentally benign agrochemicals.

Introduction to Stereoisomerism in Fungicides

Chirality, a fundamental property of many organic molecules, plays a pivotal role in the biological activity of numerous pesticides, including fungicides. A chiral molecule is non-superimposable on its mirror image, and these two mirror-image forms are known as enantiomers. Enantiomers often exhibit identical physical and chemical properties in an achiral environment but can have markedly different interactions with biological systems, which are inherently chiral. This stereoselectivity can lead to one enantiomer being significantly more active (the eutomer) while the other may be less active or even inactive (the distomer). In some cases, the distomer can contribute to undesirable off-target effects or environmental persistence. Therefore, the study of stereoisomerism is paramount in the development of safer and more efficacious fungicides.

Hexaconazole: Structure and Chirality

Hexaconazole, with the chemical formula C₁₄H₁₇Cl₂N₃O, is a triazole fungicide widely used to control a broad spectrum of fungal diseases in various crops.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to cell disruption and death.[2] The hexaconazole molecule contains one chiral center at the carbon atom bearing the hydroxyl group, the 2,4-dichlorophenyl group, the 1H-1,2,4-triazol-1-ylmethyl group, and a butyl chain.[1][3] The presence of this single chiral center gives rise to a pair of enantiomers, designated as (+)-hexaconazole and (-)-hexaconazole, or S-(+)-hexaconazole and R-(-)-hexaconazole.[1]

The Stereoisomers of Hexaconazole

As a molecule with one chiral center, hexaconazole exists as a pair of enantiomers. These enantiomers are stereoisomers that are non-superimposable mirror images of each other.[4] Commercial hexaconazole is typically produced and sold as a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. The differential biological activity of these enantiomers necessitates their separation and individual characterization.

Diagram of Hexaconazole Stereoisomers.

Fungicidal Activity of Hexaconazole Stereoisomers

Significant differences in the fungicidal activity between the enantiomers of hexaconazole have been reported. The (-)-enantiomer consistently demonstrates higher efficacy against a range of fungal pathogens compared to the (+)-enantiomer.[5][6][7] This stereoselective activity underscores the importance of developing enantiomerically pure fungicides to maximize efficacy and minimize environmental load.

| Fungal Species | EC₅₀ (mg/L) of (+)-Hexaconazole | EC₅₀ (mg/L) of (-)-Hexaconazole | Fold Difference | Reference |

| Alternaria solani | - | - | 11-13 | [5][6] |

| Alternaria mali Roberts | - | - | 11-13 | [5][6] |

| Monilinia fructicola | - | - | 11-13 | [5][6] |

| Colletotrichum gloeosporioides Penz | - | - | 1.26 | [5][6] |

| Note: Specific EC₅₀ values were not provided in the source material, but the fold difference in activity was highlighted. |

In addition to its higher fungicidal activity, (-)-hexaconazole has also been shown to exhibit slightly higher acute toxicity to the aquatic species Daphnia magna.[5][6] Furthermore, studies on the environmental fate of hexaconazole enantiomers have revealed enantioselective degradation, with the (-)-enantiomer degrading faster in some instances, leading to an enrichment of the less active (+)-form.[5][6] In contrast, the S-(+)-enantiomer has been observed to have a more significant impact on certain biological processes in earthworms, suggesting it may pose a higher risk to soil organisms.[8]

Analytical Methods for Stereoisomer Separation and Analysis

The separation and quantification of hexaconazole enantiomers are critical for studying their individual properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[7][9][10]

Objective: To separate and quantify the (+)- and (-)-enantiomers of hexaconazole from a racemic standard or sample extract.

Materials and Reagents:

-

Hexaconazole standard (racemic, (+)-, and (-)-enantiomers)

-

HPLC-grade acetonitrile and water

-

Agilent 1260 series HPLC system or equivalent[10]

-

Lux® Cellulose-2 chiral column (250 mm × 4.6 mm, 5 µm particle size) or equivalent[10]

-

UV detector

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Column | Lux® Cellulose-2 (250 mm × 4.6 mm, 5 µm) | [10] |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | [10] |

| Flow Rate | 0.3 mL/min | [10] |

| Column Temperature | 30 °C | [10] |

| Injection Volume | 20 µL | [10] |

| Detection Wavelength | 210 nm | [10] |

Procedure:

-

Prepare a stock solution of racemic hexaconazole in acetonitrile.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.[10]

-

Equilibrate the chiral HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the standard solutions and samples onto the HPLC system.

-

Identify the peaks for (+)-hexaconazole and (-)-hexaconazole based on their retention times, which are approximately 10.98 min and 14.10 min, respectively, under the specified conditions.[10]

-

Construct a calibration curve by plotting the peak area against the concentration for each enantiomer.

-

Quantify the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.

Experimental workflow for chiral separation.

Implications for Drug Development and Agriculture

The pronounced stereoselectivity in the fungicidal activity of hexaconazole has significant implications for both agricultural practices and the development of new fungicides.

-

Enhanced Efficacy and Reduced Environmental Impact: The use of enantiomerically pure (-)-hexaconazole could potentially lead to lower application rates to achieve the same level of disease control as the racemic mixture. This would reduce the overall amount of pesticide released into the environment, minimizing potential risks to non-target organisms and ecosystems.

-

Improved Risk Assessment: A thorough understanding of the toxicological and ecotoxicological profiles of individual enantiomers is essential for accurate environmental and human health risk assessments.[8]

-

Regulatory Considerations: Regulatory agencies are increasingly recognizing the importance of stereoisomerism in the evaluation of pesticides. The development of chiral fungicides may be subject to specific data requirements to demonstrate the safety and efficacy of the enantiomerically pure active ingredient.

-

Future Drug Design: The stereoselective interaction of hexaconazole with its target enzyme, cytochrome P450 14α-demethylase, provides valuable insights for the rational design of new, more potent, and selective fungicides.

References

- 1. Stereoselective Toxicokinetic and Distribution Study on the Hexaconazole Enantiomers in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexaconazole | Antifungal | Reactive Oxygen Species | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 5. Bioactivity, toxicity and dissipation of hexaconazole enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchers.kean.edu [researchers.kean.edu]

- 7. Stereoselective kinetic study of hexaconazole enantiomers in the rabbit. | Semantic Scholar [semanticscholar.org]

- 8. Enantioselective residues and toxicity effects of the chiral triazole fungicide hexaconazole in earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

(S)-Hexaconazole: A Technical Guide on its Potential as an Endocrine Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract